

A Comparative Guide to Alternatives for CMPO in Transuranic Element Extraction

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Compound of Interest

Compound Name: *N,N-Diisobutyl-2-(octyl(phenyl)phosphoryl)acetamide*

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The separation of transuranic (TRU) elements from used nuclear fuel is a critical step in advanced nuclear fuel cycles, aiming to reduce the long-term radiotoxicity of nuclear waste and enable the recycling of valuable materials. For decades, the TRUEX (Transuranic Extraction) process, utilizing Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO), has been a benchmark for this separation. However, the quest for more efficient, selective, and robust processes has led to the development of several alternative extractants. This guide provides a comparative analysis of prominent alternatives to CMPO, with a focus on their performance in extracting Americium (Am(III)) and their selectivity over lanthanides, represented by Europium (Eu(III)).

Performance Comparison of TRU Extractants

The efficiency of an extractant is primarily evaluated by its distribution ratio (D), which indicates the ratio of the concentration of a metal ion in the organic phase to that in the aqueous phase, and the separation factor (SF), which is the ratio of the distribution ratios of two different metal ions (e.g., $SF_{Am/Eu} = D_{Am} / D_{Eu}$). A high distribution ratio for the target actinide and a high separation factor from lanthanides are desirable.

Recent research has highlighted diglycolamides (DGAs) and diamides as strong contenders to replace CMPO. Among these, N,N,N',N'-tetraoctyl diglycolamide (TODGA) has garnered significant attention due to its high extraction efficiency for trivalent actinides and lanthanides.

Another class of compounds, malonamides like N,N'-dimethyl-N,N'-dioctyl hexylethoxy malonamide (DMDOHEMA), are key in the DIAMEX (Diamide Extraction) process and are favored for being "CHON" reagents (containing only Carbon, Hydrogen, Oxygen, and Nitrogen), which allows for complete incineration of the waste.

Below is a summary of the performance of CMPO, TODGA, and DMDOHEMA under comparable conditions.

Extractant System	DAm(III)	DEu(III)	SFAm/Eu	Stripping Performance	Key Advantages	Disadvantages
CMPO (0.2 M CMPO + 1.4 M TBP in n-dodecane)	~30-50	~20-40	~1.5	Poor stripping with dilute acids; requires complexing agents (e.g., DTPA) for efficient back-extraction. [1]	Well-established and extensively studied (TRUEX process).	Contains phosphorus, leading to secondary waste; poor stripping characteristics.
TODGA (0.2 M TODGA + 5% isodecanol in n-dodecane)	>100	>50	~2.0	Favorable stripping with dilute acids (e.g., 0.01 M HNO ₃). [1]	High extraction efficiency; phosphorus-free (CHON principle); favorable stripping kinetics. [1]	Co-extracts lanthanides strongly, requiring a subsequent separation step.
DMDOHEMA (1 M DMDOHEMA in TPH)	~20	~10	~2.0	Efficient stripping with dilute acids.	Completely incinerable (CHON principle); good radiolytic and hydrolytic stability.	Lower extraction efficiency compared to CMPO and TODGA.

				Easily and effectively stripped using dilute nitric acid.	Extremely high selectivity for Am(III) over Ln(III); potential for a simplified one-step separation process.	Novel extractant, less studied on an industrial scale; complex synthesis.
Et-Tol-CyMe ₄ -ATPhen (20 mM in F-3)	High	Low	>280			

Note: Distribution ratios are highly dependent on experimental conditions such as nitric acid concentration, temperature, and diluent composition. The values presented are approximate and for comparative purposes based on typical conditions reported in the literature.

Experimental Protocols

A generalized procedure for evaluating the performance of a solvent extraction system is outlined below. This protocol is fundamental for determining the distribution ratios and separation factors presented in the comparison table.

Objective: To determine the distribution ratio of Am(III) and Eu(III) from a nitric acid medium into an organic solvent containing the extractant.

Materials:

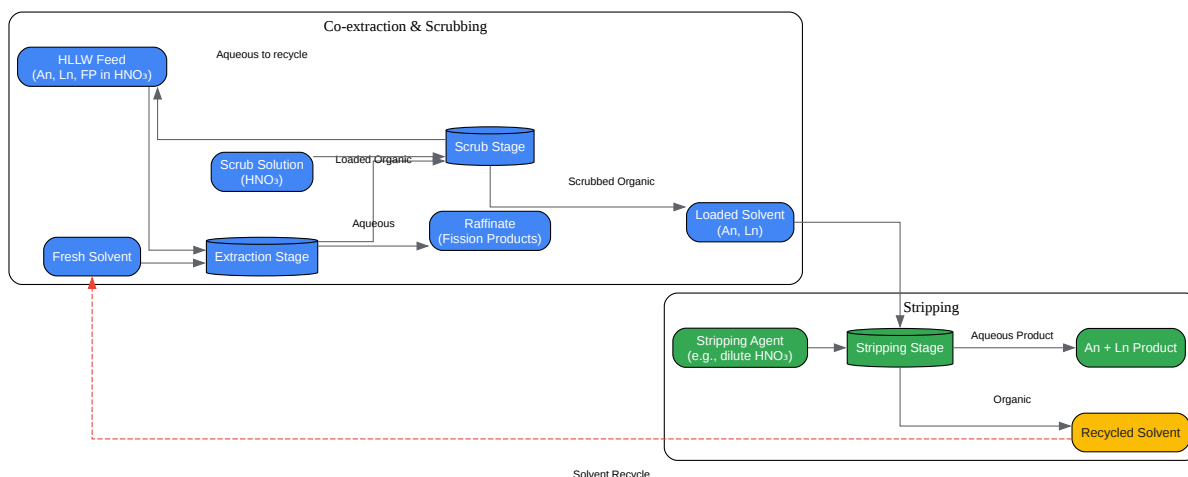
- Aqueous Phase: Nitric acid (HNO₃) solution of desired molarity (e.g., 3 M), spiked with radioactive tracers of the elements of interest (e.g., ²⁴¹Am and ¹⁵²Eu).
- Organic Phase: A solution of the extractant (e.g., 0.2 M TODGA) in a suitable diluent (e.g., n-dodecane), often with a phase modifier (e.g., 5% isodecanol) to prevent third-phase formation.
- Scintillation vials, micropipettes, vortex mixer, centrifuge.
- Gamma spectrometer or liquid scintillation counter for radioactivity measurement.

Procedure:

- **Pre-equilibration:** The organic phase is typically pre-equilibrated by contacting it with a "clean" aqueous phase (nitric acid of the same molarity as the feed solution, without tracers) to saturate it with acid and water. This is done by mixing equal volumes, vortexing, centrifuging, and discarding the aqueous phase.
- **Extraction:** Equal volumes (e.g., 1 mL) of the tracer-spiked aqueous phase and the pre-equilibrated organic phase are added to a vial.
- **Contacting:** The vial is sealed and agitated vigorously using a vortex mixer for a sufficient time (e.g., 30 minutes) to ensure equilibrium is reached.
- **Phase Separation:** The mixture is centrifuged (e.g., at 3000 rpm for 5 minutes) to achieve a clean separation of the aqueous and organic phases.
- **Sampling:** Aliquots of known volume are carefully taken from both the aqueous and organic phases for analysis.
- **Analysis:** The radioactivity of the tracers in each aliquot is measured using a suitable radiation detector.
- **Calculation:** The distribution ratio (D) is calculated as the ratio of the radioactivity (counts per minute per mL) in the organic phase to that in the aqueous phase.
 - $D = (\text{Counts}_{\text{organic}} / \text{Volume}_{\text{organic}}) / (\text{Counts}_{\text{aqueous}} / \text{Volume}_{\text{aqueous}})$
- **Stripping (Back-extraction):** To evaluate stripping efficiency, the loaded organic phase from the extraction step is contacted with a fresh aqueous stripping solution (e.g., 0.01 M HNO₃). The same procedure (contacting, separation, sampling, and analysis) is followed to determine the distribution of the metal ions back into the aqueous phase.

Process Workflow Visualization

The following diagram illustrates a generic workflow for a solvent extraction process designed to separate transuranic elements (An) from lanthanides (Ln) and other fission products (FP) present in a high-level liquid waste (HLLW) stream.



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Caption: A typical workflow for transuranic element co-extraction and stripping.

Conclusion

While CMPO-based processes are well-established, alternatives, particularly TODGA, offer significant advantages in terms of being phosphorus-free and having more favorable stripping characteristics, which simplifies the overall process and reduces secondary waste streams.^[1] The development of novel extractants with exceptionally high selectivity, such as the phenanthroline-derived ligands, points towards future processes that could potentially separate

actinides from lanthanides in a single step, further streamlining the back-end of the fuel cycle. The choice of an appropriate extractant system ultimately depends on a balance of factors including extraction efficiency, selectivity, stripping performance, chemical and radiolytic stability, and the overall process economics.

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References

- 1. researchgate.net [researchgate.net]
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